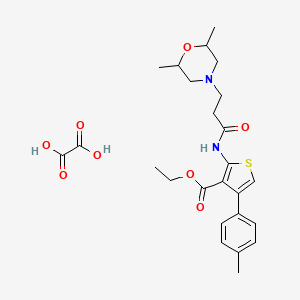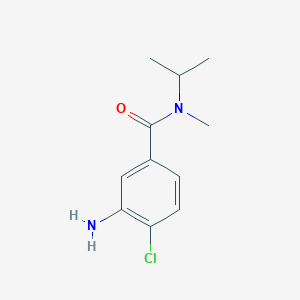
Ethyl 5-amino-6-chloropyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 5-amino-6-chloropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8ClN3O2 . It has a molecular weight of 201.61 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN3O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2,9H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is a brown powder . The storage temperature is typically room temperature .
Scientific Research Applications
Synthesis and Biological Activities
Anti-inflammatory and Antimicrobial Activity
Novel derivatives of Ethyl 5-amino-6-chloropyrimidine-4-carboxylate have been synthesized and shown to possess significant anti-inflammatory and antimicrobial properties. These derivatives were synthesized through cyclocondensation and Michel type of addition reaction, demonstrating their versatility in creating compounds with potential therapeutic applications (A.S. Dongarwar et al., 2011).
Anti-tubercular Evaluation
this compound serves as a key intermediate in the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs. These compounds have shown promising anti-tubercular activity in both in silico and in vitro studies against Mycobacterium tuberculosis, highlighting their potential in addressing tuberculosis (B. Vavaiya et al., 2022).
Polymer-Assisted Synthesis
this compound derivatives have been synthesized using polymer-assisted techniques. This approach provides a novel method for creating ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, demonstrating the adaptability of this compound in chemical synthesis (J. V. Eynde et al., 2003).
Microwave-Mediated Synthesis
The compound has been utilized in microwave-mediated, regioselective synthesis processes. This method allowed for the efficient creation of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, showcasing the compound's utility in green chemistry applications (J. V. Eynde et al., 2001).
Antibacterial and Antifungal Activities
Derivatives of this compound have been synthesized and tested for antibacterial and antifungal activities. These studies have highlighted the potential of these derivatives in creating new antimicrobial agents (P. Shanmugasundaram et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
ethyl 5-amino-6-chloropyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCMXUDNAULOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)
![1-(2,5-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)



![N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2536849.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2536851.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536853.png)

![3-(3,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2536856.png)

